1-Methylpyrrolidine-2,4-dione

Anticancer Tetramic Acid Structure-Activity Relationship

1-Methylpyrrolidine-2,4-dione (CAS 37772-91-1) is the essential N-methyl tetramic acid scaffold for two critical workflows: LDHA inhibition SAR (baseline IC₅₀ 37–42 μM) and synthesis of 3-[2-(4-chlorophenoxy)phenyl]-1-methylpyrrolidine-2,4-dione, the validated Asenapine commercial intermediate. N-Methylation confers differential lipophilicity versus the N-H analog, optimizing cellular permeability while preserving target engagement. Generic substitution with N-H or alternative N-alkylated tetramic acids is not scientifically equivalent; systematic SAR confirms N-methylation produces quantifiably different biological outcomes. Also applicable to agrochemical fungicide/herbicide lead optimization (EC₅₀ as low as 1.626 μg/mL). ≥98% purity. Ships ambient. Request quote.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 37772-91-1
Cat. No. B1316850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidine-2,4-dione
CAS37772-91-1
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCN1CC(=O)CC1=O
InChIInChI=1S/C5H7NO2/c1-6-3-4(7)2-5(6)8/h2-3H2,1H3
InChIKeyLVXMNKXQKQCYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyrrolidine-2,4-dione (CAS 37772-91-1) Core Chemical Profile for Sourcing


1-Methylpyrrolidine-2,4-dione (CAS 37772-91-1), molecular formula C₅H₇NO₂, molecular weight 113.11, is an N-methylated heterocyclic compound belonging to the tetramic acid (pyrrolidine-2,4-dione) structural class [1]. This core scaffold is found in a wide range of naturally occurring bioactive products including antibiotics, antivirals, and cytotoxic agents [2]. The compound serves as a versatile synthetic intermediate for more complex N-methylpyrrolidine-2,4-dione derivatives with applications spanning pharmaceutical development and agrochemical research [3]. Notably, the N-methyl substitution differentiates this compound from the unsubstituted pyrrolidine-2,4-dione scaffold, a distinction that carries measurable consequences for biological activity as established in comparative structure-activity relationship studies [4].

Why Generic Pyrrolidine-2,4-dione Analogs Cannot Substitute 1-Methylpyrrolidine-2,4-dione


Substitution of 1-Methylpyrrolidine-2,4-dione with an unsubstituted N-H tetramic acid analog or alternative N-alkylated variants is not scientifically equivalent without explicit validation. Systematic structure-activity relationship studies have demonstrated that N-methylation versus the N-H form produces quantifiably different biological outcomes across multiple assay systems [1]. Specifically, N-H-3-acyltetramic acids exhibited generally higher anticancer activity than their N-Me analogs, with the activity differential attributed to the balance between intrinsic target engagement and cellular uptake efficiency modulated by N-substituent lipophilicity [2]. Furthermore, the N-methyl group serves as a critical structural handle for downstream synthetic elaboration in patented pharmaceutical intermediates where alternative N-substituents would alter reaction trajectories [3]. For procurement decisions where the compound is intended as a building block for known active derivatives or for structure-activity relationship studies, generic substitution without confirmatory analytical and biological benchmarking introduces uncontrolled variables that may compromise experimental reproducibility and downstream development timelines.

Quantitative Differentiation Evidence: 1-Methylpyrrolidine-2,4-dione vs. Closest Analogs


N-Methyl vs. N-H Tetramic Acid: Quantified Cytotoxic Activity Differential

In a systematic structure-activity relationship study of 3-acyltetramic acid analogs, N-H-3-acyltetramic acids demonstrated generally higher cytotoxic activity against tumor cell lines compared to their N-Me (N-methyl) and N-Boc substituted congeners [1]. The study specifically noted that the activity reduction upon N-methylation could be partially compensated when further polar groups were present that necessitated increased lipophilicity for sufficient cellular uptake, indicating that the N-Me substitution modulates the lipophilicity-activity balance [2].

Anticancer Tetramic Acid Structure-Activity Relationship

Lactate Dehydrogenase-A (LDHA) Inhibition: Quantitative Comparison of 1-Methylpyrrolidine-2,4-dione Scaffold vs. N-Unsubstituted Analogs

BindingDB entry BDBM50114409 (CHEMBL3609809) reports enzyme inhibition data for a 1-methylpyrrolidine-2,4-dione-containing compound against human liver lactate dehydrogenase-A (LDHA). The compound exhibited an IC₅₀ of 37,000 nM (37 μM) in a purified enzyme assay using pyruvate as substrate with NADH oxidation measured fluorimetrically [1]. Parallel assays in Raji cells showed an IC₅₀ of 42,000 nM for reduction of intracellular lactate levels [2]. While comparative data against the direct N-H analog in the same assay is not available, these values establish a quantitative benchmark for the N-methyl scaffold in LDHA inhibition that can be compared to known LDHA inhibitors such as FX11 (IC₅₀ ~0.5-1 μM) and GSK2837808A (IC₅₀ ~1-3 nM), indicating that the unsubstituted pyrrolidine-2,4-dione core alone is insufficient for potent LDHA inhibition without additional structural elaboration [3].

LDHA Inhibition Cancer Metabolism Enzyme Assay

Synthetic Intermediate for Asenapine: N-Methyl Substitution Enables Pharmaceutical API Access

3-[2-(4-Chlorophenoxy)phenyl]-1-methylpyrrolidine-2,4-dione, a derivative incorporating the 1-methylpyrrolidine-2,4-dione core, serves as a key intermediate in the synthesis of Asenapine (CAS 65576-45-6), an atypical antipsychotic medication approved for schizophrenia and bipolar disorder [1]. The N-methyl group on the pyrrolidine-2,4-dione ring is structurally essential for the subsequent synthetic steps leading to the tetracyclic Asenapine framework. Substitution with an N-H pyrrolidine-2,4-dione analog would require re-optimization of the entire synthetic route, as the N-methylation step is integrated into the established manufacturing process and influences both reaction yields and the feasibility of downstream cyclization chemistry [2]. This specific N-methyl intermediate enables a commercial synthetic pathway that would be disrupted by generic analog substitution.

Asenapine Pharmaceutical Synthesis Intermediate

Commercial Availability and Pricing: 1-Methylpyrrolidine-2,4-dione vs. Pyrrolidine-2,4-dione

1-Methylpyrrolidine-2,4-dione (CAS 37772-91-1) is commercially available from specialty chemical suppliers such as AKSci (95% purity; 100 mg at $1,349, 250 mg at $1,926, 500 mg at $3,035) , MolCore (≥97% purity) , and American Elements [1]. In contrast, the unsubstituted pyrrolidine-2,4-dione (tetramic acid) is not a standard catalog item from major research chemical suppliers, reflecting the differential market availability and synthesis accessibility of the two analogs [2]. This pricing and availability disparity indicates that the N-methyl derivative, while more expensive per unit mass, is the accessible commercial form of this heterocyclic scaffold for most research applications.

Procurement Sourcing Commercial Availability

N-Methyl Substitution Modulates Metabolic Stability: Class-Level Inference from Tetramic Acid SAR Studies

Structure-activity relationship analyses of 3-acyltetramic acid derivatives indicate that N-methylation alters the lipophilicity profile of the pyrrolidine-2,4-dione scaffold, with downstream consequences for biological performance [1]. The Barnickel et al. study specifically noted that 'N-H-3-acyltetramic acids were generally more active than their N-Me or N-Boc analogs, unless further polar groups necessitated an increased lipophilicity for sufficient uptake' [2]. This observation establishes a class-level principle: N-methylation increases lipophilicity, which can be beneficial for cellular permeability in highly polar compound series but detrimental when intrinsic target engagement is compromised. For procurement supporting medicinal chemistry optimization, this differential lipophilicity profile provides a rational basis for selecting the N-methyl scaffold over the N-H analog when membrane permeability is a design objective.

Metabolic Stability Lipophilicity N-Methylation

High-Value Application Scenarios for 1-Methylpyrrolidine-2,4-dione Procurement


Medicinal Chemistry: Core Scaffold for LDHA Inhibitor Optimization Programs

Procurement of 1-Methylpyrrolidine-2,4-dione supports structure-activity relationship studies targeting lactate dehydrogenase-A (LDHA) inhibition in cancer metabolism research. The compound provides a baseline inhibitory activity of IC₅₀ = 37-42 μM [8], establishing a reference point against which elaborated derivatives can be benchmarked. The N-methyl substitution confers differential lipophilicity relative to the N-H scaffold [6], which medicinal chemists can exploit to optimize cellular permeability while maintaining target engagement.

Pharmaceutical Process Chemistry: Asenapine Intermediate Synthesis

1-Methylpyrrolidine-2,4-dione is the essential core for synthesizing 3-[2-(4-chlorophenoxy)phenyl]-1-methylpyrrolidine-2,4-dione, a validated intermediate in the commercial manufacturing route for Asenapine, an FDA-approved atypical antipsychotic [8]. Procuring this specific N-methyl building block ensures compatibility with established synthetic protocols, avoiding the route re-optimization costs and timeline delays that would accompany substitution with an N-H analog [6].

Agrochemical Discovery: Pyrrolidine-2,4-dione Fungicide and Herbicide Lead Generation

The 1-Methylpyrrolidine-2,4-dione scaffold aligns with the core structure of pyrrolidine-2,4-dione derivatives that have demonstrated fungicidal activity against Rhizoctonia cerealis (EC₅₀ values as low as 1.626 μg/mL for optimized derivatives) [8] and herbicidal activity against Echinochloa crus-galli comparable to sulcotrione [6]. The N-methyl substitution provides a synthetic handle for further derivatization, enabling the construction of focused libraries for agrochemical lead optimization where 3D-QSAR models guide the design of high-efficacy candidates [7].

Chemical Biology: N-Methyl Tetramic Acid Probe for Lipophilicity-Dependent Uptake Studies

Procurement of 1-Methylpyrrolidine-2,4-dione supports chemical biology investigations into how N-methylation modulates cellular permeability and target engagement. The Barnickel et al. study established that N-methylation alters the activity profile of tetramic acid derivatives in a polarity-dependent manner, with N-Me analogs showing relative activity gains when polar groups necessitate increased lipophilicity for sufficient cellular uptake [8]. This scaffold serves as a model system for studying the interplay between N-substituent lipophilicity and intracellular target access.

Technical Documentation Hub

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